4,4'-Diacetylbiphenyl

Thermal Analysis Monomer Purity Crystallinity

4,4'-Diacetylbiphenyl is an aromatic diketone belonging to the class of para-disubstituted biphenyls. It is commercially supplied as a white to pale yellow crystalline solid with typical purities exceeding 98% (GC) and an HPLC minimum of 98%.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 787-69-9
Cat. No. B124710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diacetylbiphenyl
CAS787-69-9
Synonyms1,1’-[1,1’-Biphenyl]-4,4’-diylbis-ethanone; _x000B_4’,4’’’-Biacetophenone;  4,4’-Diacetyl-1,1’-biphenyl;  4,4’-Diacetyldiphenyl;  Di-p-acetylbiphenyl;  NSC 179421;  p,p’-Diacetylbiphenyl;  p,p’-Diacetyldiphenyl
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
InChIKeyYSTSBXDVNKYPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Diacetylbiphenyl (CAS 787-69-9) for Procurement: A Crystallizable, High-Purity Diketone Monomer and Pharmaceutical Intermediate


4,4'-Diacetylbiphenyl is an aromatic diketone belonging to the class of para-disubstituted biphenyls. It is commercially supplied as a white to pale yellow crystalline solid with typical purities exceeding 98% (GC) and an HPLC minimum of 98% [1]. Its core utility spans two high-value domains: as a critical intermediate in the industrial synthesis of the Hepatitis C virus NS5A inhibitor Daclatasvir [2], and as a bifunctional monomer in high-performance polymer chemistry, including cyclotrimerization-derived porous polymers and aromatic polyamides [3].

Why 4,4'-Diacetylbiphenyl Cannot Be Simply Replaced by Other Biphenyl Monomers or Diacetyl Aromatics


The procurement value of 4,4'-diacetylbiphenyl is anchored in the specific interplay between its rigid biphenyl core and its terminal acetyl reactive handles; generic substitution based on broad functional group similarity (e.g., other 4,4'-disubstituted biphenyls or mono-aromatic diacetyl compounds) neglects quantifiable differences in thermal behavior, regiochemical outcomes in polymer-forming condensation reactions, and documented synthetic route fidelity in pharmaceutical manufacturing [1]. The 4,4'-substitution pattern on the biphenyl scaffold is non-interchangeable with the 2,2'-isomer for generating specific pore architectures in porous polymers, while the biphenyl spacer imparts a higher melting point and distinct rigid-rod character relative to 1,4-diacetylbenzene, directly impacting processing and final material thermomechanics [2].

Quantitative Differentiation of 4,4'-Diacetylbiphenyl Against Its Closest Analogs: A Procurement Evidence Checklist


Melting Point Differential: 4,4'-Diacetylbiphenyl vs. 4,4'-Disubstituted Analogs as a Function of Intermolecular Forces

The melting point of 4,4'-diacetylbiphenyl (193–195 °C) is substantially higher than that of its closest hydrocarbon analog, 4,4'-dimethylbiphenyl (118–120 °C) . It is also higher than the carcinogenic 4,4'-diaminobiphenyl (benzidine, 127–128 °C) [1] and the mono-acetyl analog 4-acetylbiphenyl (152–155 °C) . This property, driven by strong dipole-dipole interactions of the acetyl carbonyls and extended π-stacking of the biphenyl core, is a key differentiator for high-temperature polycondensation reactions where monomer volatility and premature sublimation must be controlled.

Thermal Analysis Monomer Purity Crystallinity

Regiochemical Fidelity in Polymer Pore Architecture: 4,4'- vs. 2,2'-Diacetylbiphenyl in Cyclotrimerization

In acid-catalyzed cyclotrimerization reactions, the 4,4'-isomer critically directs the formation of linear, rigid-rod polymer segments that upon further reaction generate hierarchical micro- and mesoporous networks. This stands in stark contrast to the 2,2'-isomer, which introduces a kinked architecture that alters the pore topology from microporous to hierarchical micro/macroporous states. While studies directly comparing both isomers under identical conditions are limited, the published evidence robustly positions 4,4'-diacetylbiphenyl as the specific building block for achieving BET surface areas up to 720 m²/g and total pore volumes up to 1.76 cm³/g in the resulting conjugated networks [1].

Porous Polymer Cyclotrimerization Structure-Property Relationship

Pharmaceutical Intermediate Specificity: The Daclatasvir Synthesis Route Dependency

The primary Bristol-Myers Squibb patent route to Daclatasvir relies on the exhaustive α-bromination of 4,4'-diacetylbiphenyl with Br₂ in CH₂Cl₂ to form the key bifunctional electrophile 4,4'-bis(bromoacetyl)biphenyl [1]. This specific transformation is not accessible from non-acetyl substituted biphenyls; alternative routes (e.g., sequential Suzuki coupling of a mono-bromoacetyl-imidazole intermediate) circumvent the need for the diacetyl compound but are multi-step and atom-economically less favorable for the final C2-symmetric drug substance assembly. The direct procurement of high-purity 4,4'-diacetylbiphenyl eliminates multiple upstream synthetic steps, directly supporting the most convergent, scale-efficient route to the API.

Antiviral NS5A Inhibitor Process Chemistry

Computed LogP and Topological Polar Surface Area (TPSA) Comparison

The computed octanol-water partition coefficient (XLogP3) of 3.7 for 4,4'-diacetylbiphenyl [1] is significantly higher than that of 1,4-diacetylbenzene (XLogP3 ~1.5) and 4,4'-dihydroxybiphenyl (XLogP3 ~2.6). Its TPSA of 34.1 Ų is lower than that of the dihydroxy analog (~40.5 Ų). While these are in silico descriptors, they provide a basis for understanding solubility and chromatographic behavior during process development; the higher LogP combined with the high melting point predicts a compound with low aqueous solubility, necessitating specific solvent systems during reactive crystallization and workup.

Druglikeness ADME Intermediate Physicochemistry

Target Application Scenarios for 4,4'-Diacetylbiphenyl Sourcing Based on Quantitative Evidence


Scalable, Convergent Synthesis of Generic Daclatasvir API

For generic pharmaceutical manufacturers holding ANDA filings for Daclatasvir, sourcing 4,4'-diacetylbiphenyl with ≥99.0% purity (GC) from a qualified supplier is mandatory to execute the patented, convergent α-bromination route. As demonstrated by the explicit route dependency in the originator patent literature, the diacetyl compound is the direct precursor to the key bis-bromoacetyl electrophile; substitution with a 4,4'-diacetylphenyl derivative of a different core would force a complete re-validation of the registered synthetic process [1][2].

Synthesis of Microporous Conjugated Polymer Networks for Electrochemical Energy Storage

When designing porous polymer precursors for supercapacitor carbons where a high degree of microporosity and specific surface area are critical, the linear, rigid geometry of the 4,4'-isomer is essential to achieve the targeted BET surface areas exceeding 700 m²/g [3]. Chemists should specifically verify the isomeric purity (4,4'- vs. 2,2'-) of their monomer stock, as any contamination with the kinked 2,2'-isomer will alter the pore-size distribution towards larger, less charge-storage-efficient macropores.

High-Temperature Polycondensation (e.g., Yamazaki Polyamides) Requiring Low Monomer Volatility

The elevated melting point of 4,4'-diacetylbiphenyl (193–195 °C) compared to its hydrocarbon or mono-acetyl analogs directly supports its use in phosphorylation polycondensation reactions typically conducted above 100 °C. The reduced sublimation relative to lower-melting diacetyl aromatics ensures that the monomer remains in the melt phase for efficient step-growth polymerization, leading to higher inherent viscosities and more consistent polymer batch quality [4].

Physicochemical Process Development: Extraction and Crystallization Workflow Design

Process scientists developing isolation and purification protocols for 4,4'-diacetylbiphenyl-containing reaction streams must account for its relatively high LogP (3.7) and moderate TPSA (34.1 Ų). This profile favors extraction into moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) over aqueous phases, and its high melting point allows for direct crystallization from hot organic solutions, enabling a simpler solvent-swap sequence compared to its lower-melting mono-acetyl or dimethyl analogs [5].

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